O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide
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Overview
Description
O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide is a chemical compound with a complex structure that includes a methoxybenzoyl group, a chloroethane group, and a hydroximamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid using thionyl chloride. The reaction is carried out in the presence of a solvent like tetrahydrofuran and a catalyst such as N,N-dimethylformamide at room temperature .
Next, the 2-methoxybenzoyl chloride is reacted with 2-chloroethanehydroximamide under controlled conditions to form the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve a high yield and purity of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: A precursor in the synthesis of O1-(2-methoxybenzoyl)-2-chloroethanehydroximamide.
2-Chloroethanehydroximamide: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
255876-58-5 |
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Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
[(1-amino-2-chloroethylidene)amino] 2-methoxybenzoate |
InChI |
InChI=1S/C10H11ClN2O3/c1-15-8-5-3-2-4-7(8)10(14)16-13-9(12)6-11/h2-5H,6H2,1H3,(H2,12,13) |
InChI Key |
JMZKNTMOWROADX-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)O/N=C(/CCl)\N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON=C(CCl)N |
Origin of Product |
United States |
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